molecular formula C11H11ClN2O2 B12704014 2-Benzofurancarboximidamide, 5-chloro-3-ethyl-N-hydroxy- CAS No. 84748-04-9

2-Benzofurancarboximidamide, 5-chloro-3-ethyl-N-hydroxy-

Cat. No.: B12704014
CAS No.: 84748-04-9
M. Wt: 238.67 g/mol
InChI Key: KUQWCLPUMREUED-UHFFFAOYSA-N
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Description

2-Benzofurancarboximidamide, 5-chloro-3-ethyl-N-hydroxy- is a chemical compound that belongs to the class of benzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzofurancarboximidamide, 5-chloro-3-ethyl-N-hydroxy- typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then reduced to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Benzofurancarboximidamide, 5-chloro-3-ethyl-N-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-Benzofurancarboximidamide, 5-chloro-3-ethyl-N-hydroxy- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzofurancarboximidamide, 5-chloro-3-ethyl-N-hydroxy- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzofurancarboximidamide, 5-chloro-3-ethyl-N-hydroxy- is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

CAS No.

84748-04-9

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

5-chloro-3-ethyl-N'-hydroxy-1-benzofuran-2-carboximidamide

InChI

InChI=1S/C11H11ClN2O2/c1-2-7-8-5-6(12)3-4-9(8)16-10(7)11(13)14-15/h3-5,15H,2H2,1H3,(H2,13,14)

InChI Key

KUQWCLPUMREUED-UHFFFAOYSA-N

Isomeric SMILES

CCC1=C(OC2=C1C=C(C=C2)Cl)/C(=N/O)/N

Canonical SMILES

CCC1=C(OC2=C1C=C(C=C2)Cl)C(=NO)N

Origin of Product

United States

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